molecular formula C4H3FN2O4S B13504688 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid

1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13504688
M. Wt: 194.14 g/mol
InChI Key: UZPZMLYRQZEBMI-UHFFFAOYSA-N
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Description

1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered significant interest in the fields of organic chemistry, medicinal chemistry, and chemical biology. This compound is characterized by the presence of a fluorosulfonyl group attached to a pyrazole ring, which imparts unique reactivity and stability properties. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid typically involves the introduction of the fluorosulfonyl group via direct fluorosulfonylation. One common method is the use of fluorosulfonyl radicals, which can be generated from various precursors. For instance, the reaction of aliphatic carboxylic acids with sulfur dioxide and a fluoride source under oxidative conditions can yield the desired sulfonyl fluoride . Another approach involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating agent . Industrial production methods often employ these strategies due to their efficiency and scalability.

Chemical Reactions Analysis

1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism by which 1-(fluorosulfonyl)-1H-pyrazole-3-carboxylic acid exerts its effects is primarily through its reactivity with nucleophiles. The fluorosulfonyl group acts as an electrophilic warhead, reacting with nucleophilic residues in proteins and other biomolecules. This reactivity allows the compound to modify specific amino acid residues, such as serine, threonine, and cysteine, which can inhibit enzyme activity or alter protein function .

Comparison with Similar Compounds

1-(Fluorosulfonyl)-1H-pyrazole-3-carboxylic acid can be compared with other sulfonyl fluorides, such as:

The unique combination of stability and reactivity of this compound makes it a valuable compound for a wide range of scientific and industrial applications.

Properties

Molecular Formula

C4H3FN2O4S

Molecular Weight

194.14 g/mol

IUPAC Name

1-fluorosulfonylpyrazole-3-carboxylic acid

InChI

InChI=1S/C4H3FN2O4S/c5-12(10,11)7-2-1-3(6-7)4(8)9/h1-2H,(H,8,9)

InChI Key

UZPZMLYRQZEBMI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)S(=O)(=O)F

Origin of Product

United States

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